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molecular formula C13H16ClNO B3003329 1-[3-(Chloromethyl)benzoyl]piperidine CAS No. 148583-64-6

1-[3-(Chloromethyl)benzoyl]piperidine

Cat. No. B3003329
M. Wt: 237.73
InChI Key: BXLNHFVIUOMFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365604B1

Procedure details

3-Chloromethylbenzoyl chloride (1.45 ml) was added to a solution of piperidine (1 ml) in triethylamine (2 ml) and the mixture was stirred under nitrogen at 5° C. for 45 min. Water was added, the product was extracted with dichloromethane and the extract was washed with water, dried over sodium sulphate and evaporated to give 1(3-chloromethylbenzoyl)piperidine (2.32 g) as an oil.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.O>C(N(CC)CC)C>[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:7]

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
ClCC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen at 5° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClCC=1C=C(C(=O)N2CCCCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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